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molecular formula C7H6Cl2S B1200717 3,5-Dichlorothioanisole CAS No. 68121-46-0

3,5-Dichlorothioanisole

Cat. No. B1200717
M. Wt: 193.09 g/mol
InChI Key: PSSCMQMQOXVMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365522B2

Procedure details

To a stirred solution of (3,5-dichlorophenyl)(methyl)sulfane (1.0 g, 5.1 mmol) in THF (15 mL), n-BuLi (1.6 M in THF, 4.8 mL, 7.7 mmol) was added dropwise at −78° C. and stirred for 1 h at the same temperature. A solution of DMF (0.6 mL, 7.7 mmol) in THF (3 mL) was added slowly at −78° C. and stirred for 1 h. The reaction mixture was quenched with saturated NH4Cl aq. (50 mL) and extracted with EtOAc (2×30 mL). The combined organic layers were washed with water (30 mL), brine (30 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 20% EtOAc/hexane as eluent) to afford compound A57-1 (1.4 g, 99%) as colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([S:9][CH3:10])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[Li]CCCC.CN([CH:19]=[O:20])C>C1COCC1>[Cl:8][C:6]1[CH:5]=[C:4]([S:9][CH3:10])[CH:3]=[C:2]([Cl:1])[C:7]=1[CH:19]=[O:20]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)SC
Name
Quantity
4.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated NH4Cl aq. (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (30 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel, 20% EtOAc/hexane as eluent)
CUSTOM
Type
CUSTOM
Details
to afford compound A57-1 (1.4 g, 99%) as colorless oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C(C=O)C(=CC(=C1)SC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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